molecular formula C26H17ClN2O8S B2889540 F5446

F5446

Cat. No.: B2889540
M. Wt: 552.9 g/mol
InChI Key: MLPQCOLPRPRADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F5446 is a small molecule inhibitor of the enzyme SUV39H1, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This compound has shown significant potential in the field of cancer research, particularly in the context of colorectal cancer, by modulating the immune response and enhancing the efficacy of immunotherapy .

Preparation Methods

The synthesis of F5446 involves several steps of chemical reactions, starting from commercially available starting materials. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to accommodate larger batch sizes, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

F5446 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

F5446 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SUV39H1 in histone methylation and gene regulation.

    Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for enhancing the efficacy of immunotherapy in colorectal cancer and other cancers.

    Industry: Potential applications in the development of new cancer treatments and research tools .

Mechanism of Action

F5446 exerts its effects by inhibiting the enzymatic activity of SUV39H1, leading to a decrease in the levels of H3K9me3. This inhibition results in the upregulation of effector genes in cytotoxic T lymphocytes, enhancing their ability to target and kill cancer cells. Additionally, this compound activates the Fas death pathway in tumor cells, sensitizing them to FasL-induced cytotoxicity by T cells .

Comparison with Similar Compounds

F5446 is unique in its dual action of targeting both tumor cells and T cells. Similar compounds include:

This compound stands out due to its specific inhibition of SUV39H1 and its ability to enhance the immune response against cancer cells.

Properties

IUPAC Name

8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPQCOLPRPRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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